sec-Butyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

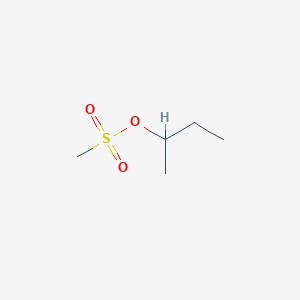

Structure

2D Structure

Properties

IUPAC Name |

butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923149 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-54-0 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to sec-Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butyl methanesulfonate, a crucial chemical intermediate. This document details its chemical and physical properties, safety information, and a representative synthetic protocol. Furthermore, it explores the potential biological implications of this class of compounds by examining related signaling pathways.

Chemical and Physical Properties

This compound, identified by the CAS Number 16156-54-0, is a sulfonic acid ester.[1][2][3] It possesses a molecular formula of C5H12O3S and a molecular weight of 152.21 g/mol .[2][4] This compound is also known by several synonyms, including 2-butyl methanesulfonate, sec-butyl mesylate, and butan-2-yl methanesulfonate.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 16156-54-0 | [1][2][3] |

| Molecular Formula | C5H12O3S | [2][4] |

| Molecular Weight | 152.21 g/mol | [2][4] |

| Boiling Point | 61.4-61.5 °C (at 0.5 Torr) | [1] |

| Density | 1.1053 g/cm³ (at 25 °C) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Appearance | Colorless to Pale Yellow Liquid |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation |

Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is a representative method for preparing this compound.

Materials:

-

sec-Butanol

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Methanol (for quenching)

Procedure:

-

To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography or LC-MS).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other alkylating agents like methyl methanesulfonate (MMS) suggests it may induce similar cellular responses. Alkylating agents are known to cause DNA damage, which triggers a complex network of signaling pathways aimed at cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

A simplified representation of a potential DNA damage response pathway that could be activated by an alkylating agent like this compound is depicted below. This pathway involves the activation of sensor proteins such as ATM and ATR, which in turn activate downstream checkpoint kinases CHK1 and CHK2. These kinases then phosphorylate key effectors like p53, leading to cell cycle arrest and apoptosis.[6]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol.

References

sec-Butyl methanesulfonate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of sec-Butyl methanesulfonate, a crucial compound in various chemical syntheses.

Core Molecular Data

This compound is an organic compound with the CAS Number 16156-54-0. Its fundamental molecular characteristics are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₂O₃S | [1][2][3][4] |

| Molecular Weight | 152.21 g/mol | [1][2][3][4][5][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are highly specific to the intended application and are not detailed in the provided documentation for its basic molecular properties. Researchers should refer to specific scholarly articles or patents relevant to their field of inquiry for detailed methodologies.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.

Caption: Logical relationship of this compound to its molecular formula and elemental components.

References

- 1. 16156-54-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 16156-54-0 [sigmaaldrich.com]

- 4. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]

- 5. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

IUPAC name for sec-Butyl methanesulfonate

An In-depth Technical Guide to Butan-2-yl Methanesulfonate

Introduction

Butan-2-yl methanesulfonate, commonly known as sec-butyl methanesulfonate, is an organic compound with significant applications in chemical synthesis and is of interest to professionals in drug development and scientific research. As an alkylating agent, its reactivity is a key aspect of its utility, particularly in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols.

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is butan-2-yl methanesulfonate .[1] It is also known by several synonyms, which are listed in the table below along with other key chemical identifiers.

| Identifier | Value |

| IUPAC Name | butan-2-yl methanesulfonate |

| Synonyms | This compound, 1-Methylpropyl methanesulfonate, sec-Butyl mesylate, 2-Butyl methanesulfonate |

| CAS Number | 16156-54-0 |

| Molecular Formula | C₅H₁₂O₃S |

| InChI | InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 |

| InChIKey | BQWQGEBNCNNFCI-UHFFFAOYSA-N |

| SMILES | CCC(C)OS(=O)(=O)C |

Physicochemical Properties

The physical and chemical properties of butan-2-yl methanesulfonate are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 152.21 g/mol | [1][2] |

| Boiling Point | 61.4-61.5 °C at 0.5 Torr | [3] |

| Density | 1.1053 g/cm³ at 25 °C | [3] |

| Purity | 95% | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [6] |

Synthesis of Butan-2-yl Methanesulfonate

The synthesis of butan-2-yl methanesulfonate typically involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. This reaction is a standard method for the preparation of methanesulfonate esters from alcohols. A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of butan-2-yl methanesulfonate.

Experimental Protocols

Synthesis of Butan-2-yl Methanesulfonate

The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is applicable for the preparation of butan-2-yl methanesulfonate.[7][8]

Materials:

-

sec-Butanol

-

Methanesulfonyl chloride

-

Pyridine (or Triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane, add pyridine (1.5 equivalents) sequentially at 0 °C under an inert atmosphere.

-

Slowly add methanesulfonyl chloride (1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir and gradually warm to room temperature.

-

Monitor the reaction progress using a suitable technique (e.g., TLC). The reaction is typically complete within 6 hours.

-

Upon completion, quench the reaction by adding methanol.

-

Concentrate the reaction solution under reduced pressure.

-

Dilute the resulting residue with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield butan-2-yl methanesulfonate as a colorless oil.

Spectroscopic Data

| Spectroscopic Data for n-Butyl Methanesulfonate | |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.24 (t, J = 13.2, 6.4 Hz, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48- 1.42 (m, 2H), 0.96 (t, J = 12.8, 7.6 Hz, 3H)[7][8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 69.99, 37.30, 31.05, 18.67, 13.48[7][8] |

| High-Resolution Mass Spectrometry (ESI) | Calculated for [C₅H₁₂SO₃ + Na]⁺: 175.0405, Found: 175.0401[7][8] |

| Infrared (IR) Spectra | Available through databases such as SpectraBase.[2] |

| Mass Spectrometry (GC-MS) | Available through databases such as the NIST Mass Spectrometry Data Center.[2] |

Applications in Drug Development and Research

Butan-2-yl methanesulfonate serves as a crucial intermediate in organic synthesis, primarily due to its nature as an alkylating agent.[5] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

In the context of drug development, alkylating agents are a class of compounds that can introduce alkyl groups into other molecules. This reactivity is harnessed in the synthesis of various pharmaceutical compounds. However, the alkylating nature of these compounds also means they can react with biological macromolecules, which can lead to mutagenicity.

A study on the optically active enantiomers of this compound investigated its mutagenicity and its ability to induce sister chromatid exchange.[9] Such studies are critical in the safety assessment of potential drug candidates and other chemicals to which humans may be exposed. The chiral nature of this compound makes it a useful probe for investigating the stereochemical aspects of alkylating agent-induced biological effects.

Safety and Handling

Butyl methanesulfonate is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]

- 4. This compound | 16156-54-0 [sigmaaldrich.com]

- 5. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 6. 16156-54-0|this compound|BLD Pharm [bldpharm.com]

- 7. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 8. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 9. Butyl methanesulfonate EP Reference Standard CAS 1912-32-9 Sigma Aldrich [sigmaaldrich.com]

Solubility Profile of sec-Butyl Methanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-butyl methanesulfonate in various organic solvents. This information is critical for professionals in research and drug development who utilize this compound as a reagent or intermediate and require a thorough understanding of its behavior in different solvent systems for reaction optimization, purification, and formulation.

Core Data Presentation: Quantitative Solubility

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |

| Alcohols | ||||

| Methanol | CH₃OH | 5.1 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | |

| Isopropanol | C₃H₈O | 3.9 | Data not available | |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | Data not available | |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | |

| Halogenated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | |

| Chloroform | CHCl₃ | 4.1 | Data not available (Qualitatively "slightly soluble"[1][2]) | |

| Aromatic Hydrocarbons | ||||

| Toluene | C₇H₈ | 2.4 | Data not available | |

| Ethers | ||||

| Diethyl Ether | C₄H₁₀O | 2.8 | Data not available | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available | |

| Aliphatic Hydrocarbons | ||||

| Hexane | C₆H₁₄ | 0.1 | Data not available | |

| Amides | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid compound like this compound in an organic solvent. This method is robust and reliable for generating accurate quantitative solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Calibrated positive displacement pipettes or microsyringes

-

Centrifuge (optional, for enhanced phase separation)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC) for concentration analysis.

-

Volumetric flasks and appropriate glassware for standard preparation.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is visually confirmed by the presence of a distinct undissolved phase or droplets of the solute at the bottom of the vial after equilibration.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent any solvent evaporation during the experiment.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow for the separation of the excess this compound from the saturated solvent phase.

-

For solvents with similar densities to this compound, centrifugation of the vials can be employed to facilitate a clear separation of the two phases.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear, saturated supernatant (the solvent phase) using a calibrated pipette or syringe. Take care not to disturb the undissolved solute phase.

-

Transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.

-

Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (GC-FID or HPLC).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using the chosen chromatographic method.

-

3. Data Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Safety Data Sheet for sec-Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of sec-Butyl methanesulfonate (CAS No. 16156-54-0). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound.

Chemical Identification and Physical Properties

This compound is the ester of sec-butanol and methanesulfonic acid. It functions as an alkylating agent and is primarily used in laboratory-scale organic synthesis.[1] Its identity and key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 16156-54-0 | [2] |

| Molecular Formula | C₅H₁₂O₃S | [2] |

| Molecular Weight | 152.21 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Butyl methanesulfonate, sec-Butyl mesylate | [2][3] |

| Appearance | Colorless Oil / Liquid | [3][4] |

| Boiling Point | 61.4-61.5 °C at 0.5 Torr | [3] |

| Density | 1.1053 g/cm³ at 25 °C | [3] |

| Purity | ≥95-97% | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[5] The GHS classification provides a standardized way to communicate these hazards.

The table below summarizes the GHS hazard statements and corresponding precautionary measures as mandated by the classification.

| GHS Classification | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[5] | |

| H319 | Causes serious eye irritation.[5] | |

| H332 | Harmful if inhaled.[5] | |

| H335 | May cause respiratory irritation.[5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Toxicological Profile

-

Acute Toxicity : Harmful if ingested or inhaled.[5]

-

Skin and Eye Irritation : Causes irritation upon contact with skin and can cause serious damage to the eyes.[1][5]

-

Respiratory Irritation : Inhalation of vapors or mists may cause irritation to the respiratory tract.[5]

-

Mutagenicity : While not explicitly classified for mutagenicity in the provided SDS, its class of compounds (alkyl sulfonates) is known for mutagenic potential through DNA alkylation.[8]

References

- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]

- 4. Butyl Methanesulfonate | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparison of toxicity and mutagenicity of butyl methanesulfonate among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of sec-Butyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for sec-butyl methanesulfonate (CAS 16156-54-0). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: butan-2-yl methanesulfonate

-

Synonyms: 2-Butyl methanesulfonate, sec-Butyl mesylate

-

Molecular Formula: C₅H₁₂O₃S

-

Molecular Weight: 152.21 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit five distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonate group.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃-S | ~ 3.0 | Singlet | 3H | - |

| -O-CH- | ~ 4.8 | Sextet | 1H | ~ 6.3 |

| -CH₂- | ~ 1.7 | Multiplet | 2H | - |

| -CH(CH₃ ) | ~ 1.4 | Doublet | 3H | ~ 6.3 |

| -CH₂CH₃ | ~ 0.9 | Triplet | 3H | ~ 7.4 |

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the sec-butyl group and one for the methyl group of the mesylate.

| Assignment | Predicted Chemical Shift (ppm) |

| -O-C H- | ~ 80 |

| C H₃-S | ~ 38 |

| -C H₂- | ~ 29 |

| -CH(C H₃) | ~ 19 |

| -CH₂C H₃ | ~ 10 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonate group, as well as C-H and C-O stretching and bending vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1350 - 1330 | Strong |

| Symmetric SO₂ Stretch | 1175 - 1160 | Strong |

| C-O Stretch | 1000 - 960 | Strong |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium-Strong |

| C-H Bend (Alkyl) | 1470 - 1370 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will be dominated by cleavage of the C-O bond and fragmentation of the sec-butyl group.

| m/z | Proposed Fragment | Notes |

| 152 | [C₅H₁₂O₃S]⁺• | Molecular Ion (M⁺•) |

| 97 | [CH₃SO₃H]⁺• | Methanesulfonic acid radical cation |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

| 57 | [C₄H₉]⁺ | sec-Butyl cation (base peak) |

| 56 | [C₄H₈]⁺• | Butene radical cation (from elimination) |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

While specific experimental details for this compound are not widely published, the following are general protocols for obtaining the spectroscopic data described above.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.

3.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source. The instrument can be coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

Acquisition: For GC-MS, inject a dilute solution of the sample onto a suitable GC column. The mass spectrum is recorded as the compound elutes from the column. For direct infusion, a small amount of the sample is introduced directly into the ion source. The spectrum is typically scanned over a mass range of m/z 10-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Reactivity of sec-Butyl Methanesulfonate: A Technical Guide for Researchers

Introduction

sec-Butyl methanesulfonate (also known as sec-butyl mesylate) is a chemical compound of significant interest in organic synthesis and as a potential alkylating agent in medicinal chemistry. As a secondary alkyl sulfonate, its reactivity is characterized by a dynamic interplay between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating these reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, complete with experimental protocols, data summaries, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is an ester of sec-butanol and methanesulfonic acid. The sulfonate group's ability to delocalize its negative charge makes it a very stable anion and therefore an excellent leaving group in substitution and elimination reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of sec-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

sec-Butanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sec-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Workflow for the Synthesis of this compound

Reactivity: Substitution vs. Elimination

As a secondary substrate, this compound can undergo all four major reaction pathways: S(_N)1, S(_N)2, E1, and E2. The predominant pathway is highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

In nucleophilic substitution reactions, a nucleophile replaces the methanesulfonate leaving group.

-

S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.

-

S(_N)1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the leaving group departs. This pathway is favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the carbocation. The planar carbocation can be attacked from either face, leading to a racemic or near-racemic mixture of products.

General Scheme for Substitution Reactions

The Cornerstone of Chirality: A Technical Guide to sec-Butyl Methanesulfonate as a Premier Chiral Building Block

For Immediate Release

In the intricate world of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. Among the arsenal of tools available to the modern chemist, chiral building blocks stand out for their efficiency and elegance in introducing stereochemical complexity. This technical guide delves into the core attributes of sec-butyl methanesulfonate as a versatile and reliable chiral synthon, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications.

Introduction to a Versatile Chiral Synthon

This compound, a member of the sulfonate ester family, serves as an excellent electrophile in nucleophilic substitution reactions. When synthesized in its enantiomerically pure (R)- or (S)-form, it becomes a powerful tool for transferring a defined stereocenter to a target molecule. The methanesulfonate group, often referred to as a "mesylate," is a superb leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions. This attribute, combined with the well-defined stereochemistry of the sec-butyl group, makes it an invaluable building block in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. While specific data for the individual enantiomers of this compound is not extensively documented, the properties of the racemic mixture and the closely related n-butyl methanesulfonate provide a useful reference.

| Property | Value (for this compound) | Value (for n-Butyl methanesulfonate) | Reference |

| Molecular Formula | C₅H₁₂O₃S | C₅H₁₂O₃S | [1] |

| Molecular Weight | 152.21 g/mol | 152.21 g/mol | [1][2] |

| Boiling Point | 61.4-61.5 °C @ 0.5 Torr | Not Available | [3] |

| Density | 1.1053 g/cm³ @ 25 °C | Not Available | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in organic solvents, limited solubility in water | [3][3] |

Synthesis of Enantiomerically Pure this compound

The foundation of utilizing this compound as a chiral building block lies in the preparation of its enantiomerically pure forms. This is typically achieved through a two-step process: the resolution of racemic sec-butanol to obtain the desired (R)- or (S)-enantiomer, followed by its conversion to the corresponding methanesulfonate.

Step 1: Enzymatic Kinetic Resolution of (R,S)-sec-Butanol

Kinetic resolution using lipases is a highly effective and widely used method for separating the enantiomers of racemic alcohols.[4] The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

A common and effective method involves the use of Novozym 435®, an immobilized Candida antarctica lipase B.[4]

Experimental Protocol: Lipase-Catalyzed Resolution of sec-Butanol [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic sec-butanol in an organic solvent such as n-hexane.

-

Acyl Donor: Add an acyl donor. Vinyl acetate is often a superior choice compared to carboxylic acids, leading to higher enantiomeric excess of the remaining substrate (ee(s) ~90% at 90 minutes).[4]

-

Enzyme Addition: Introduce Novozym 435® to the reaction mixture. The enzyme/substrate ratio can influence the reaction rate.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically in the range of 40-60 °C. The reaction progress is monitored over time.

-

Workup and Separation: After a specific time (e.g., 180 minutes to reach high substrate enantiomeric excess), the enzyme is filtered off. The resulting mixture, containing one enantiomer of sec-butanol and the ester of the other enantiomer, is then separated using standard chromatographic techniques.

This process allows for the isolation of either (R)- or (S)-sec-butanol with high optical purity.

Step 2: Synthesis of (R)- or (S)-sec-Butyl Methanesulfonate

Once the desired enantiomer of sec-butanol is obtained, it is converted to the methanesulfonate ester. This reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of alkyl methanesulfonates.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the enantiomerically pure sec-butanol (e.g., (R)-sec-butanol) in an anhydrous solvent such as dichloromethane or toluene.

-

Base Addition: Add a tertiary amine base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (mesyl chloride) to the stirred solution, ensuring the temperature remains low.

-

Reaction: Allow the reaction to proceed at a low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Workup: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure chiral this compound.

Caption: Workflow for the synthesis of enantiopure this compound.

Application in Stereospecific Synthesis

The primary utility of chiral this compound lies in its role as an electrophile in S_N2 reactions. Due to the backside attack of the nucleophile, these reactions proceed with a predictable inversion of stereochemistry at the chiral center. This stereospecificity is a cornerstone of modern asymmetric synthesis.

General Reaction Scheme:

(S)-sec-Butyl Methanesulfonate + Nu⁻ → (R)-Nu-sec-Butane + MsO⁻

While specific quantitative data for a wide range of nucleophiles is dispersed throughout the literature, the principle of stereochemical inversion is well-established. For instance, the reaction of (R)-1-(2-pyridinyl)ethyl methanesulfonate with sodium azide proceeds stereospecifically to give the corresponding (S)-azide, which can then be reduced to the (S)-amine.[5][6] This serves as a strong analogy for the expected reactivity of chiral this compound.

References

- 1. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with beta-dicarbony compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

potential hazards and handling of sec-butyl mesylate

An In-depth Technical Guide on the Potential Hazards and Handling of sec-Butyl Mesylate

Introduction

sec-Butyl mesylate (butan-2-yl methanesulfonate) is an alkylating agent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the preparation of sulfonate esters.[1] Like other mesylates, it is a potent alkylating agent, which underlies its utility in chemical reactions but also contributes to its significant health and environmental hazards.[2] This guide provides a comprehensive overview of the potential hazards associated with sec-butyl mesylate and details the necessary handling procedures to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

sec-Butyl mesylate is classified as a hazardous substance with multiple potential health and environmental effects. The primary hazards are associated with its reactivity as an alkylating agent, which can lead to cellular damage.

GHS Classification

Based on data for sec-butyl mesylate and closely related analogs like butyl methanesulfonate, the following GHS hazard classifications are identified:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[3][4]

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Germ Cell Mutagenicity (Category 1B): May cause genetic defects.

-

Carcinogenicity (Category 2): Suspected of causing cancer.

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the available physical and chemical data for sec-butyl mesylate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12O3S | [3][4] |

| Molecular Weight | 152.21 g/mol | [3][4] |

| Appearance | Colorless Oil | [4] |

| Boiling Point | 61.4-61.5 °C at 0.5 Torr | [4] |

| Density | 1.1053 g/cm³ at 25 °C | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. Limited solubility in water. | [1][4] |

Toxicological Information

The toxicity of sec-butyl mesylate is primarily due to its ability to act as an alkylating agent, transferring its butyl group to nucleophilic sites in biological macromolecules like DNA. This can lead to mutagenic, carcinogenic, and cytotoxic effects.

| Hazard Parameter | Description | Source |

| Acute Oral Toxicity | Toxic if swallowed. | [4] |

| Acute Inhalation Toxicity | Toxic if inhaled. | [4] |

| Skin Irritation | Causes skin irritation. | [3] |

| Eye Irritation | Causes serious eye irritation. | [3][4] |

| Mutagenicity | May cause genetic defects. Studies on human lymphoblast lines have demonstrated the mutagenic potential of butyl methanesulfonate. | [5] |

| Carcinogenicity | Suspected of causing cancer. | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of sec-butyl mesylate are not publicly available. However, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

-

Acute Oral Toxicity: Generally determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

-

Skin Irritation: Assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of animals and observing for erythema and edema.

-

Eye Irritation: Typically evaluated using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are assessed.

-

Mutagenicity: Commonly assessed using the Ames test (OECD Test Guideline 471, Bacterial Reverse Mutation Test) or in vitro mammalian cell gene mutation tests (OECD Test Guideline 476).

Handling and Safety Precautions

Due to the significant hazards of sec-butyl mesylate, strict safety protocols must be followed.

Engineering Controls

-

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.[3]

-

Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn.[3]

-

Respiratory Protection: For operations where aerosols or vapors may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of sec-butyl mesylate.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials and sources of ignition.[6]

-

The storage area should be accessible only to authorized personnel.

Accidental Release and First Aid Measures

Spill Response

In the event of a spill, the following decision tree should be followed.

First Aid

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Disposal Considerations

-

sec-Butyl mesylate and any contaminated materials must be disposed of as hazardous waste.

-

Contact a licensed professional waste disposal service to dispose of this material.[3]

-

Do not allow the chemical to enter drains.

Conclusion

sec-Butyl mesylate is a valuable reagent in chemical synthesis but poses significant health and environmental risks due to its properties as a potent alkylating agent. A thorough understanding of its hazards and strict adherence to the handling, storage, and disposal protocols outlined in this guide are essential for ensuring a safe working environment for all laboratory personnel.

References

- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]

- 5. Comparison of toxicity and mutagenicity of butyl methanesulfonate among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. geneseo.edu [geneseo.edu]

Methodological & Application

Synthesis of sec-Butyl Methanesulfonate from sec-Butanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sec-butyl methanesulfonate from sec-butanol. This synthesis is a common transformation in organic chemistry, particularly in drug development, where the methanesulfonyl group is installed to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. This protocol includes a step-by-step experimental procedure, a summary of the required reagents and expected results, and characterization data. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to aid in understanding and execution.

Introduction

The conversion of alcohols to sulfonates is a fundamental reaction in organic synthesis. Methanesulfonates (mesylates) are excellent leaving groups, making them valuable intermediates for the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs). The reaction of a secondary alcohol, such as sec-butanol, with methanesulfonyl chloride in the presence of a base, like pyridine, proceeds with retention of stereochemistry at the chiral center of the alcohol. This application note provides a reliable and detailed protocol for this transformation.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| sec-Butanol | C₄H₁₀O | 74.12 | 5.0 g (67.5 mmol) | Sigma-Aldrich |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 9.2 g (6.3 mL, 81.0 mmol) | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | 7.8 mL (96.0 mmol) | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Fisher Scientific |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | VWR |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | VWR |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | VWR |

| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | VWR |

| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | As needed | VWR |

Table 2: Expected Product and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Experimental Yield (%) | Appearance |

| This compound | C₅H₁₂O₃S | 152.21 | 10.27 | 85-95% | Colorless oil |

Table 3: Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.68 (dq, J = 6.3, 6.3 Hz, 1H), 3.01 (s, 3H), 1.75-1.65 (m, 2H), 1.45 (d, J = 6.3 Hz, 3H), 0.95 (t, J = 7.5 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 81.5, 38.6, 28.9, 18.7, 9.6 |

| IR (neat, cm⁻¹) | 2975 (C-H), 1350 (S=O), 1175 (S=O), 950 (S-O) |

Experimental Protocol

Synthesis of this compound

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sec-butanol (5.0 g, 67.5 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagents: Slowly add pyridine (7.8 mL, 96.0 mmol) to the stirred solution. Then, add methanesulfonyl chloride (6.3 mL, 81.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

-

Characterization:

-

Collect the fractions containing the product (as determined by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for sec-Butyl Methanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl methanesulfonate (sec-BuOMs) is a versatile and effective alkylating agent employed in organic synthesis for the introduction of the sec-butyl group onto a variety of nucleophilic substrates. As a member of the alkyl sulfonate family, it is recognized for its good leaving group properties, making it a valuable reagent in the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Its utility is particularly noted in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and other fine chemicals.

This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a focus on its application in the alkylation of phenols, amines, and active methylene compounds. Safety precautions, reaction mechanisms, and expected outcomes are also discussed to facilitate its effective and safe use in a research and development setting.

Physicochemical Properties and Safety Information

| Property | Value |

| Chemical Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~180 °C (estimated) |

| Solubility | Soluble in most organic solvents. |

Safety Precautions: this compound is an alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood. It is considered to be a potential mutagen and irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this reagent.

Synthesis of this compound

A standard laboratory preparation of this compound involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. The following protocol is adapted from a general procedure for the synthesis of alkyl methanesulfonates.

Experimental Protocol: Synthesis of this compound

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| sec-Butanol | 1.0 | 74.12 | (e.g., 5.0 g, 67.5 mmol) |

| Methanesulfonyl Chloride | 1.2 | 114.55 | (e.g., 9.2 g, 80.9 mmol) |

| Pyridine | 1.5 | 79.10 | (e.g., 8.0 g, 101.2 mmol) |

| Dichloromethane (DCM) | - | - | 100 mL |

Procedure:

-

To a stirred solution of sec-butanol in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

-

Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a valuable reagent for the sec-butylation of various nucleophiles. The following sections detail its application in O-alkylation, N-alkylation, and C-alkylation reactions.

O-Alkylation of Phenols

The introduction of a sec-butyl group to a phenolic hydroxyl group can be a key step in the synthesis of various compounds, including antioxidants and pharmaceutical intermediates. The reaction typically proceeds via an Sɴ2 mechanism.

| Reagent | Molar Equiv. |

| Phenol Derivative | 1.0 |

| This compound | 1.1 - 1.5 |

| Base (e.g., K₂CO₃, NaH) | 1.2 - 2.0 |

| Solvent (e.g., DMF, Acetone) | - |

Procedure:

-

To a solution of the phenol derivative in an appropriate anhydrous solvent, add the base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | ~85 |

| 4-Methoxyphenol | NaH | THF | 60 | 8 | ~90 |

| 2-Nitrophenol | K₂CO₃ | Acetone | reflux | 24 | ~75 |

Note: Yields are estimates based on general reactivity and may vary.

N-Alkylation of Amines and Heterocycles

sec-Butylation of amines and nitrogen-containing heterocycles is a common transformation in drug discovery to modulate physicochemical properties such as lipophilicity and basicity. Over-alkylation can be a challenge with primary and secondary amines.

| Reagent | Molar Equiv. |

| Amine/Heterocycle | 1.0 |

| This compound | 1.0 - 1.2 |

| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.0 |

| Solvent (e.g., ACN, DMF) | - |

Procedure:

-

Combine the amine or heterocycle and the base in a suitable anhydrous solvent.

-

Add this compound to the mixture.

-

Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 70 | 16 | ~60-70 |

| Indole | NaH | DMF | 50 | 6 | ~80-90 |

| Pyrrolidine | Et₃N | ACN | reflux | 12 | ~70-80 |

Note: Yields are estimates based on general reactivity and may vary. Over-alkylation is possible for primary and secondary amines.

C-Alkylation of Active Methylene Compounds

The alkylation of enolates derived from active methylene compounds is a fundamental C-C bond-forming reaction. As a "hard" electrophile, this compound can favor O-alkylation over C-alkylation. Reaction conditions can be optimized to promote the desired C-alkylation product.

| Reagent | Molar Equiv. |

| Active Methylene Compound | 1.0 |

| Base (e.g., NaOEt, LDA) | 1.0 - 1.1 |

| This compound | 1.0 - 1.2 |

| Solvent (e.g., EtOH, THF) | - |

Procedure:

-

Prepare a solution of the base in a suitable anhydrous solvent. For less acidic substrates, stronger bases like LDA at low temperatures are recommended.

-

Add the active methylene compound dropwise to the base at an appropriate temperature (e.g., 0 °C or -78 °C for LDA).

-

Stir for 30-60 minutes to ensure complete enolate formation.

-

Add this compound and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | C/O Ratio | Yield (%) |

| Diethyl malonate | NaOEt | EtOH | reflux | 24 | >95:5 | ~70-80 |

| Ethyl acetoacetate | NaH | THF | reflux | 12 | ~80:20 | ~60-70 |

| 1,3-Cyclohexanedione | K₂CO₃ | DMF | 80 | 16 | ~30:70 | ~50-60 |

Note: The C/O alkylation ratio is highly dependent on the substrate, counter-ion, solvent, and temperature. Harder conditions (polar aprotic solvents, potassium counter-ions) generally favor O-alkylation.

Stereochemistry

When using an enantiomerically pure form of sec-butanol for the synthesis of this compound, the resulting chiral alkylating agent can be used in stereospecific synthesis. Sɴ2 reactions with chiral this compound are expected to proceed with inversion of configuration at the stereocenter. This is a critical consideration in the synthesis of chiral drug molecules.

Conclusion

This compound is a highly effective alkylating agent for a range of nucleophiles. Its reactivity and the stereochemical outcome of its reactions make it a valuable tool in organic synthesis, particularly in the fields of pharmaceutical and materials science. By carefully selecting reaction conditions, chemists can achieve desired levels of O-, N-, and C-alkylation. As with all reactive alkylating agents, appropriate safety measures must be strictly followed.

Application Notes and Protocols: sec-Butyl Methanesulfonate in Nucleophilic Substitution Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: sec-Butyl methanesulfonate (sec-BuOMs) is a valuable alkylating agent in organic synthesis, particularly in the realm of drug discovery and development. As a secondary alkyl sulfonate, it serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The methanesulfonate group (mesylate, MsO-) is a superior leaving group compared to halides due to the resonance stabilization of the resulting mesylate anion. This property facilitates the displacement by a wide range of nucleophiles under relatively mild conditions, enabling the stereospecific introduction of various functional groups. These application notes provide detailed protocols and data for the synthesis of this compound and its subsequent use in key nucleophilic substitution reactions.

I. Synthesis of this compound

The preparation of this compound from sec-butanol is a standard procedure involving the reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of sec-butanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Purify further by vacuum distillation if necessary.

Data Presentation:

| Reactant | Molar Eq. | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| sec-Butanol | 1.0 | DCM | Triethylamine | 3 | 0 to RT | >90 |

| Methanesulfonyl Chloride | 1.2 | |||||

| Triethylamine | 1.5 |

DOT Script for Synthesis Workflow:

Caption: Synthesis of this compound workflow.

II. Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a variety of nucleophiles. A key feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center.[1][2] If the starting alcohol is enantiomerically pure, the resulting product will also be enantiomerically pure, but with the opposite configuration.[2]

DOT Script for SN2 Mechanism:

(R)-CH3CH(OMs)CH2CH3 + NaN3 --> (S)-CH3CH(N3)CH2CH3 + NaOMs

CH3CH(OMs)CH2CH3 + NaCN --> CH3CH(CN)CH2CH3 + NaOMs

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous acetone.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours. The precipitation of sodium methanesulfonate indicates the progress of the reaction.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter off the precipitated sodium methanesulfonate and wash the solid with a small amount of cold acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (to remove any traces of I₂), followed by brine.

-

Dry the ethereal solution over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain 2-iodobutane.

Data Presentation (Representative Data):

| Substrate | Nucleophile | Molar Eq. (Nuc) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Sodium Iodide | 1.5 | Acetone | 3 | Reflux | >90 |

III. Solvolysis of this compound

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For a secondary substrate like this compound, the mechanism can be borderline between SN1 and SN2, and is highly dependent on the solvent's nucleophilicity and ionizing power. In protic solvents like ethanol or acetic acid, a mixture of substitution and elimination products is often observed.

DOT Script for Competing Pathways:

Caption: Competing pathways in solvolysis.

Conclusion: this compound is a versatile and reactive substrate for SN2 reactions, allowing for the efficient and stereospecific synthesis of a wide array of functionalized sec-butyl compounds. The protocols and data presented herein provide a foundation for researchers to utilize this important building block in their synthetic endeavors. Careful consideration of reaction conditions, particularly the choice of nucleophile and solvent, is critical for achieving high yields and selectivity.

References

Application Notes and Protocols: Reaction of sec-Butyl Methanesulfonate with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of functional molecules, including active pharmaceutical ingredients (APIs). The introduction of a sec-butyl group can significantly influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. sec-Butyl methanesulfonate serves as an effective sec-butylating agent, offering a reactive electrophile for nucleophilic substitution by a wide range of amine nucleophiles. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the reaction under relatively mild conditions.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amine nucleophiles, including primary, secondary, and heterocyclic amines. It also explores the applications of the resulting N-sec-butylamines in the context of drug development.

Reaction Mechanism and General Workflow

The reaction of this compound with an amine nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the sec-butyl group, displacing the methanesulfonate leaving group.

A general workflow for this reaction involves the dissolution of the amine nucleophile in a suitable aprotic solvent, followed by the addition of a base to deprotonate the amine (if it is a primary or secondary amine salt) and to neutralize the methanesulfonic acid byproduct. This compound is then added, and the reaction mixture is stirred, often with heating, until completion. Work-up and purification are then performed to isolate the desired N-sec-butylated product.

Caption: General experimental workflow for the N-alkylation of amines with this compound.

Data Presentation: Reaction of this compound with Various Amine Nucleophiles

The following tables summarize representative quantitative data for the reaction of this compound with primary, secondary, and heterocyclic amine nucleophiles. Please note that specific yields and reaction times can vary depending on the substrate and precise reaction conditions.

Table 1: Reaction with Primary Amines

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | ~75-85 |

| Benzylamine | Et₃N | CH₃CN | 60 | 8 | ~80-90 |

| Cyclohexylamine | NaH | THF | 50 | 10 | ~70-80 |

Table 2: Reaction with Secondary Amines

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Methylaniline | K₂CO₃ | DMF | 90 | 16 | ~70-80 |

| Piperidine | Et₃N | CH₃CN | 70 | 6 | >90 |

| Dibenzylamine | NaH | THF | 60 | 12 | ~65-75 |

Table 3: Reaction with Heterocyclic Amines

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | K₂CO₃ | DMF | 70 | 5 | >90 |

| Pyrazole | NaH | THF | 50 | 8 | ~85-95 |

| 1,2,4-Triazole | Cs₂CO₃ | CH₃CN | 80 | 12 | ~80-90 |

Experimental Protocols

Protocol 1: Synthesis of N-sec-Butylaniline

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-sec-butylaniline.

Protocol 2: Synthesis of 1-sec-Butylimidazole

Materials:

-

Imidazole

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 70 °C and stir for 5 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash with brine (2 x 25 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-sec-butylimidazole.

Applications in Drug Development

The introduction of an N-sec-butyl group can be a key step in the synthesis of various pharmaceutical agents. This moiety can enhance the drug-like properties of a molecule.

-

Improved Potency and Selectivity: The branched nature of the sec-butyl group can provide a better fit into the binding pockets of target proteins, leading to increased potency and selectivity.

-

Enhanced Metabolic Stability: The sec-butyl group can block sites of metabolism, increasing the half-life of a drug in the body.

-

Modulation of Physicochemical Properties: The lipophilicity of a compound can be fine-tuned by the introduction of a sec-butyl group, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Example Signaling Pathway Implication:

N-sec-butylated compounds can be designed to interact with various biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. For instance, a hypothetical N-sec-butylated ligand could act as an antagonist for a GPCR involved in a disease signaling pathway.

Application Notes and Protocols: sec-Butyl Methanesulfonate in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals